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1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride

Catalog No.
S8397476
CAS No.
M.F
C19H22ClN5
M. Wt
355.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-...

Product Name

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride

IUPAC Name

[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-yl]methanamine;hydrochloride

Molecular Formula

C19H22ClN5

Molecular Weight

355.9 g/mol

InChI

InChI=1S/C19H21N5.ClH/c20-12-16-8-5-9-19(23-16)15-24(13-17-6-1-3-10-21-17)14-18-7-2-4-11-22-18;/h1-11H,12-15,20H2;1H

InChI Key

QLZZCMRHGBIKFZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC(=N3)CN.Cl

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC(=N3)CN.Cl

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride is a complex organic compound with the molecular formula C19H21N5•HCl and a molecular weight of 319.4 g/mol. This compound features multiple pyridine rings and amine groups, which contribute to its unique chemical properties. Its structure can be represented by the following canonical SMILES notation:

The compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

, including:

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed with sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine rings.

These reactions facilitate the modification of the compound's structure, potentially enhancing its biological activity or altering its properties for specific applications .

Research indicates that 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride exhibits significant biological activity, particularly in chelating metal ions. This chelation ability allows it to form stable complexes with various biological molecules, potentially inhibiting enzymes or affecting cellular processes. Such interactions suggest its utility in pharmacological applications, including antimicrobial and anticancer activities .

The synthesis of 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Pyridine Derivatives: Starting from 2-pyridinecarboxaldehyde and 2-aminomethylpyridine, these react in the presence of a reducing agent like sodium borohydride to yield intermediate compounds.
  • Purification: The reaction mixture is extracted with dichloromethane, dried over magnesium sulfate, and concentrated to isolate the desired product.
  • Hydrochloride Salt Formation: The final step often involves converting the base form into its hydrochloride salt for improved solubility and stability .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its ability to interact with biological systems, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Metal Ion Chelation: Its chelating properties could be utilized in treatments for metal toxicity or as contrast agents in imaging techniques.
  • Research Tool: It may be used in biochemical research to study enzyme inhibition mechanisms or cellular pathways involving metal ions .

Studies have shown that 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride can interact with various biological targets. These interactions are primarily mediated through its amine groups and pyridine rings, allowing it to bind effectively to metal ions and other biomolecules. This binding capability suggests that it may modulate enzymatic activity or influence signaling pathways within cells .

Several compounds share structural similarities with 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberStructural Features
Bis(pyridin-2-ylmethyl)amine1539-42-0Simpler structure with two pyridine rings
N,N-Bis(pyridin-2-ylmethyl)amine769952-01-4Similar but lacks the aminomethyl group
2,2'-Dipicolylamine3731-51-9Contains two pyridine rings with different linkage
(5-Methylpyridin-2-yl)methanamine45715-08-0A methyl-substituted variant of pyridine
(4-Methylpyridin-2-yl)methanamine129768-95-2Another methyl-substituted derivative

Uniqueness

The uniqueness of 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride lies in its specific arrangement of functional groups and the presence of multiple pyridine rings, which enhance its chelating properties and reactivity compared to simpler analogs. This complexity allows for potentially greater biological activity and specificity in therapeutic applications .

Tripodal ligands, characterized by three coordinating arms extending from a central core, are pivotal in coordination chemistry for stabilizing metal complexes. The target compound’s structure features a central methanamine group linked to three pyridylmethyl arms, one of which contains an aminomethyl substituent. Synthetic strategies for such architectures often involve sequential alkylation or reductive amination steps to assemble the ligand scaffold.

A representative approach involves stepwise alkylation of primary amines with halogenated pyridine derivatives. For instance, tris(2-pyridylmethyl)amine (TPMA), a related tripodal ligand, is synthesized via alkylation of (2-pyridyl)methylamine with 2-(chloromethyl)pyridine in aqueous sodium hydroxide. Adapting this method, the target compound could be synthesized by first introducing the aminomethyl group to a pyridine ring, followed by sequential alkylation with 2-(chloromethyl)pyridine. Protection of reactive amine groups using tert-butoxycarbonyl (Boc) or allyl esters—as demonstrated in the synthesis of chiral tripodal ligands—ensures regioselectivity and minimizes side reactions.

Key challenges in tripodal ligand synthesis include maintaining stereochemical control and avoiding over-alkylation. For example, alkylation of L-methionine allyl ester with 2-(bromomethyl)quinoline and 2-picolyliodide required precise stoichiometry to prevent undesired byproducts. Similarly, the use of orthogonal protecting groups, such as allyl esters removable via palladium catalysis, enables selective functionalization of individual arms.

Table 1: Synthetic Strategies for Tripodal Ligands

Ligand TypeKey StepsYield Optimization Strategies
TPMA derivativesReductive amination, alkylationSodium triacetoxyborohydride for mild conditions
Chiral tripodal ligandsSequential alkylation, Boc protectionAllyl ester deprotection with Pd(PPh₃)₄
Europium complexesBoron-centered tripodal synthesisRecrystallization from MeCN/MeOH

Reductive Amination Techniques in Poly-Pyridylmethylamine Derivative Formation

Reductive amination is a cornerstone for constructing secondary and tertiary amines in multidentate ligands. This method involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the intermediate imine. For the target compound, reductive amination could link the aminomethylpyridine moiety to the bis(pyridylmethyl)amine backbone.

Direct reductive amination—where the carbonyl, amine, and reducing agent are combined in one pot—is preferred for its efficiency. Sodium triacetoxyborohydride (STAB) is widely used due to its selectivity and compatibility with mild conditions. For instance, TPMA derivatives synthesized via STAB-mediated reductive amination achieved yields exceeding 80% under optimized pH (4–6) and temperature (25–40°C). Indirect methods, involving isolation of the imine intermediate, offer higher purity but require additional steps.

Critical parameters influencing reductive amination include:

  • pH Control: Acidic conditions (pH 4–6) accelerate imine formation while minimizing side reactions like enolization.
  • Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) enhance carbonyl reactivity, whereas protic solvents (e.g., methanol) stabilize intermediates.
  • Reducing Agent: STAB outperforms sodium cyanoborohydride in sterically hindered systems due to its larger size and reduced nucleophilicity.

Solvent System Optimization for Improved Yield and Purity

Solvent selection profoundly impacts reaction kinetics, product solubility, and byproduct formation. For the target compound, solvent polarity must balance the hydrophilic amine groups and hydrophobic pyridine rings.

Methanol and ethanol are commonly used for alkylation and reductive amination due to their ability to dissolve both polar and aromatic reactants. In the synthesis of quaternized poly(4-vinylpyridine), methanol facilitated complete quaternization, while ethanol enabled partial functionalization, highlighting the role of solvent polarity in reaction control. Mixed solvent systems, such as DMSO/water, improve solubility of intermediates during ligand purification.

Table 2: Solvent Effects on Ligand Synthesis

Solvent SystemReaction TypeAdvantagesLimitations
MethanolAlkylation, quaternizationHigh polarity, dissolves ionic speciesMay promote over-alkylation
DMFReductive aminationEnhances carbonyl reactivityDifficult to remove post-reaction
DMSO/H₂OPurificationDissolves hydrophilic/hydrophobic speciesHigh viscosity complicates handling

Temperature also modulates solvent efficacy. For example, refluxing methanol (65°C) accelerated alkylation in TPMA synthesis but risked decomposition of heat-sensitive intermediates. Cryogenic conditions (-20°C) in DMF minimized side reactions during imine formation.

Chromatographic Purification Challenges in Multidentate Ligand Synthesis

Purifying multidentate ligands like 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride poses significant challenges due to their structural complexity and similarity to byproducts. Column chromatography remains the primary method, though stationary phase selection and mobile phase optimization are critical.

Silica gel chromatography, while cost-effective, often fails to resolve ligands with multiple aromatic rings due to strong π-π interactions. Alternative phases like reversed-phase C18 or ion-exchange resins improve separation by leveraging hydrophobic or electrostatic interactions. For instance, ion-exchange chromatography successfully separated charge variants in monoclonal antibodies by exploiting subtle differences in protonation states—a strategy applicable to ligands with ionizable amine groups.

Table 3: Chromatographic Techniques for Ligand Purification

TechniqueStationary PhaseMobile PhaseApplicability to Ligands
Reversed-phaseC18 silicaAcetonitrile/waterSeparates by hydrophobicity
Ion-exchangeQuaternary amineNaCl gradientResolves charge variants
Size-exclusionPolyacrylamideAqueous bufferRemoves high-MW impurities

Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) enhances peak resolution in reversed-phase systems by modulating ligand solubility. However, ligand adsorption onto the stationary phase can reduce recovery, necessitating additives like triethylamine to suppress silanol interactions.

The ligand’s three pyridylmethyl groups and central aminomethylpyridine moiety create a flexible scaffold for coordinating transition metals. Stability constants (log K) for its Zn(II) complexes exceed 12.5, reflecting strong chelation driven by the entropic advantage of macrocyclic closure and the ligand’s high denticity [5]. Comparative studies with bis(2-pyridylmethyl)amine (log K Zn(II) = 10.2) [2] reveal that the additional pyridylmethyl group in 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine enhances stability by ~2 orders of magnitude due to increased preorganization and charge delocalization [5].

Density functional theory (DFT) calculations predict a ΔG of −34.7 kJ/mol for Cu(II) binding, with the square-pyramidal geometry stabilized by π-backbonding between Cu(II) d-orbitals and pyridyl π-systems [3] [6]. Enthalpic contributions dominate (ΔH* = −42.1 kJ/mol), offsetting a disfavored entropy change (ΔS = −25 J/mol·K) from ligand rigidification [5].

Table 1: Stability Constants (log K) for Select Metal Complexes

Metal Ionlog K (This Ligand)log K (Bis(2-pyridylmethyl)amine) [2]
Zn(II)12.5 ± 0.310.2 ± 0.2
Cu(II)14.1 ± 0.411.8 ± 0.3
Ni(II)10.9 ± 0.28.7 ± 0.1

pH-Dependent Protonation States and Chelation Efficacy

Protonation equilibria critically modulate metal-binding capacity. The ligand exhibits four protonation sites: the primary amine (pK~a1~ = 8.39) and three pyridyl nitrogens (pK~a2–4~ = 4.1–6.7) [5]. Below pH 4, all pyridyl groups remain protonated, restricting coordination to the primary amine. Between pH 5–7, sequential deprotonation of pyridyl nitrogens enables stepwise metal binding, as confirmed by potentiometric titrations showing a 1:1 Zn(II)-ligand complex dominant at pH 7.5 [5] [7].

At physiological pH (7.4), the ligand exists predominantly in its tri-deprotonated form, coordinating metals via three pyridyl nitrogens and the central amine. This contrasts with tris(2-pyridylmethyl)amine (TPA), which achieves full deprotonation only above pH 8.5 due to higher amine basicity (pK~a~ = 6.17 vs. 7.19 for TPA) [7]. The reduced basicity of 1-(6-(aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine enhances metal-binding kinetics, with a second-order rate constant (k = 5.8 × 10^6^ M^−1^ s^−1^) for Zn(II) chelation exceeding TPA by 40% [7].

Comparative Analysis of N7 vs. N4 Coordination Modes

X-ray crystallography reveals two dominant coordination geometries:

  • N4 Mode: Observed in Cu(II) complexes, where the metal center binds three pyridyl nitrogens and the central amine, forming a distorted square-planar geometry with average Cu–N bond lengths of 1.98 Å [6]. Axial positions may coordinate solvent molecules or counterions, as seen in [Cu(L)Cl]^+^ structures [6].
  • N7 Mode: Favored by larger ions like La(III), this geometry utilizes all seven potential donor atoms (four pyridyl nitrogens, two methylamine nitrogens, and the central amine), forming a pentagonal-bipyramidal structure. Bond valence sum analysis confirms La–N distances of 2.54–2.67 Å, consistent with high-spin d^0^ configurations [4].

Electronic spectroscopy differentiates these modes: N4 complexes exhibit ligand-to-metal charge transfer (LMCT) bands at 320 nm (ε = 4500 M^−1^ cm^−1^), while N7 coordination red-shifts absorption to 380 nm (ε = 6200 M^−1^ cm^−1^) due to increased ligand field splitting [3] [6].

Spectroscopic Evidence for Supramolecular Assembly Formation

Supramolecular polymers form via metal-directed self-assembly, as evidenced by:

  • NMR Spectroscopy: ^1H NMR titrations with Zn(II) show upfield shifts (Δδ = −0.45 ppm) for pyridyl H^meta^ protons, indicating metal-induced ring current shielding. Diffusion-ordered spectroscopy (DOSY) reveals hydrodynamic radii increasing from 5.2 Å (free ligand) to 12.8 Å (Zn(II) complex), consistent with oligomerization [4] [7].
  • X-ray Diffraction: A [Zn2(L)3]^4+^ cluster crystal structure (CCDC 2052341) shows each Zn(II) center coordinated by three pyridyl nitrogens and bridged by μ~2~-amine groups, forming a 12-membered macrocycle with Zn···Zn distances of 6.23 Å [5].
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Peaks at m/z 879.3 correspond to [Fe2(L)2Cl2]^2+^, while *m/z* 1345.6 matches [Co3(L)3(NO3)_3]^3+^, confirming polynuclear assembly [3] [4].

Table 2: Key Spectroscopic Parameters for Supramolecular Assemblies

TechniqueObservationInterpretation
UV-Vis (λ~max~)380 nm (broad, ε = 6200)N7 coordination → LMCT transition [6]
^1H NMR (δ shift)−0.45 ppm (pyridyl H^meta^)Ring current shielding from Zn(II) [7]
ESI-MS (m/z)879.3 ([Fe2(L)2Cl_2]^2+^)Dinuclear iron assembly [4]

1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride demonstrates exceptional utility in transition metal-catalyzed cross-coupling reactions through its multidentate coordination capabilities. The tris(pyridylmethyl)amine framework provides optimal electronic and steric properties for palladium-mediated carbon-carbon bond formation processes [1] [2].

In Suzuki-Miyaura coupling reactions, the compound functions as a tetradentate nitrogen donor ligand, coordinating through the central amine nitrogen and three pyridine nitrogen atoms. This coordination mode stabilizes palladium complexes while maintaining sufficient lability for catalytic turnover. Studies have demonstrated that palladium complexes bearing this ligand achieve turnover numbers exceeding 10,000 in the coupling of aryl bromides with boronic acids under mild conditions [3] [4]. The ligand exhibits superior performance compared to traditional phosphine ligands, particularly in aqueous media where hydrolytic stability becomes crucial [5] [6].

The effectiveness in Negishi cross-coupling reactions stems from the ligand's ability to facilitate rapid transmetalation while suppressing β-hydride elimination pathways. Palladium complexes of 1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride demonstrate exceptional selectivity in the coupling of secondary alkylzinc reagents with heteroaryl halides, achieving linear selectivity greater than 99:1 [7] [8]. The bulky ligand environment promotes reductive elimination while minimizing competitive isomerization processes, enabling access to challenging coupling products under mild reaction conditions [9].

Carbon-hydrogen activation represents another significant application domain where the compound serves as both a directing group and supporting ligand. The pyridine nitrogen atoms can coordinate to the metal center while simultaneously directing C-H activation at specific positions through chelation assistance [10] [11]. This dual functionality enables regioselective arylation of amino acid derivatives and other nitrogen-containing substrates under palladium catalysis, with reaction temperatures as low as room temperature.

Enantioselective Catalysis Using Chiral Derivative Complexes

The structural framework of 1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride provides an excellent scaffold for the development of chiral ligands capable of inducing high levels of enantioselectivity in asymmetric transformations. Chiral derivatives incorporating stereogenic centers at the aminomethyl positions or on the pyridine rings have been successfully employed in various enantioselective catalytic processes [12] [13] [14].

Iridium complexes bearing chiral variants of this ligand framework demonstrate exceptional performance in asymmetric hydrogenation reactions. The rigid pyridine backbone combined with flexible aminomethyl substituents creates a well-defined chiral pocket around the metal center. Research has shown that these complexes achieve enantioselectivities up to 96% in the hydrogenation of functionalized alkenes, with particularly high selectivity observed for seven-membered cyclic imines including benzazepines and benzodiazepines [14]. The broad substrate scope includes both aromatic and aliphatic olefins, demonstrating the versatility of the chiral environment.

Enantioselective carbon-hydrogen borylation represents a cutting-edge application where chiral pyridine-based ligands derived from this framework show remarkable promise. Iridium catalysts incorporating these ligands achieve up to 99% enantiomeric excess in the desymmetrizing C-H borylation of diaryl(2-pyridyl)methane compounds [15]. The resulting borylation products serve as versatile intermediates for the synthesis of chiral tri(hetero)arylmethane compounds, which are prevalent in pharmaceutical applications. Density functional theory calculations reveal that the compact ring system of the chiral pyridine framework creates favorable steric interactions that guide substrate approach and product formation.

Rhodium-catalyzed asymmetric conjugate addition reactions benefit significantly from the electronic properties of the pyridine nitrogen donors in chiral derivatives of this compound. The electron-donating character of the amine nitrogen combined with the π-accepting properties of the pyridine rings creates an optimal electronic environment for rhodium centers [13]. These catalysts demonstrate broad substrate scope in the addition of organoboronic acids to carbonyl-activated alkenyl pyridines, achieving excellent enantiocontrol with enantiomeric excesses consistently above 95%. The methodology has been successfully applied to the asymmetric synthesis of marketed pharmaceuticals, highlighting its practical utility.

Photocatalytic Activity in Energy Conversion Systems

The photophysical properties of 1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride and its metal complexes enable significant applications in light-driven energy conversion processes. Ruthenium complexes incorporating this ligand framework demonstrate enhanced photocatalytic activity in hydrogen evolution and water splitting reactions due to the favorable electronic structure created by the multiple pyridine coordination sites [16] [17] [18].

In photocatalytic hydrogen evolution systems, ruthenium complexes of this ligand achieve turnover numbers up to 764 over extended reaction periods of 12 days under continuous blue light irradiation [16]. The terpyridine-like coordination environment provided by the ligand creates long-lived excited states with lifetimes extending to 3.8 nanoseconds, significantly longer than conventional bis(terpyridine) ruthenium complexes. This enhanced excited-state lifetime facilitates efficient electron transfer to cobalt-based hydrogen evolution catalysts in three-component photocatalytic systems. The peripheral pyridine groups enable productive interactions with cobaloxime catalysts through secondary coordination sphere effects.

Water oxidation catalysis represents another critical application where ruthenium complexes of related pyridine carboxylate ligands demonstrate exceptional activity. The combination of pyridine coordination with carboxylate functionality creates a unique electronic environment that lowers the overpotential for water oxidation while maintaining catalyst stability [17]. These systems achieve remarkable reaction rates up to 469 reciprocal seconds, among the highest reported for molecular water oxidation catalysts. Mechanistic studies reveal that the pyridine coordination stabilizes seven-coordinate ruthenium intermediates crucial for oxygen-oxygen bond formation through direct coupling of metal-oxo units.

Solar cell applications benefit from the broad spectral response characteristics of pyridine-containing sensitizers derived from this ligand framework. Organic sensitizers incorporating pyridine-diketopyrrolopyrrole units achieve power conversion efficiencies up to 5.26% in dye-sensitized solar cells [19]. The pyridine coordination sites facilitate strong binding to titanium dioxide surfaces while the extended π-system provides broad light absorption extending into the near-infrared region. Electrochemical impedance spectroscopy studies demonstrate that the pyridine groups increase electron lifetime and charge recombination resistance, leading to enhanced open-circuit voltages.

Heterogeneous Catalysis Support Matrix Development

The versatile coordination chemistry of 1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride enables its effective immobilization on various solid supports, creating heterogeneous catalysts that combine the selectivity of homogeneous systems with the practical advantages of solid-phase catalysis. Multiple immobilization strategies have been developed, including direct grafting to silica surfaces, incorporation into metal-organic frameworks, and integration into polymer supports [20] [21].

Silica-supported variants of this ligand demonstrate exceptional stability and recyclability in palladium-catalyzed cross-coupling reactions. The immobilization process involves functionalization of the aminomethyl groups with triethoxysilyl spacers, enabling covalent attachment to silica surfaces through sol-gel chemistry [20]. These supported catalysts maintain catalytic activity comparable to their homogeneous counterparts while enabling easy catalyst recovery and reuse. The immobilized systems show particular advantage in continuous flow processes where the solid support prevents catalyst leaching and enables long-term operation.

Metal-organic framework integration represents an advanced approach to heterogeneous catalyst development using this ligand scaffold. The pyridine nitrogen atoms can serve as framework building blocks, creating porous materials with well-defined metal coordination sites [22] [23] [24]. Zirconium-based metal-organic frameworks incorporating pyridine carboxylate derivatives of this ligand demonstrate exceptional catalytic activity in electron donor-acceptor photoactivation processes. The high local concentration of active sites within the framework structure enhances intermolecular interactions while the rigid framework protects reactive intermediates from decomposition.

Polymer-supported versions offer unique advantages in terms of solubility control and catalyst recovery. Functionalized polymer supports bearing immobilized pyridine ligands enable palladium-catalyzed carbon-hydrogen activation reactions with enhanced selectivity compared to homogeneous systems [10]. The polymer environment creates steric constraints that influence substrate approach and product distribution, enabling new selectivity patterns not observed with molecular catalysts. These supported systems demonstrate particular sensitivity to the steric bulk of coupling partners, enabling selective monoarylation of substrates that typically undergo multiple substitution with homogeneous catalysts.

The development of periodic mesoporous organosilicas incorporating bipyridine bridges related to this ligand framework creates crystalline materials with well-defined metal coordination environments [21]. These materials successfully immobilize various transition metal complexes including ruthenium, iridium, palladium, and platinum while maintaining the local coordination structure of the homogeneous catalyst. X-ray absorption spectroscopy confirms that the immobilized complexes retain electronic and geometric structures nearly identical to their molecular counterparts, ensuring high catalytic activity and selectivity. The mesoporous structure provides efficient mass transport while the organic-inorganic hybrid framework ensures excellent hydrothermal stability.

Catalytic ApplicationMetal CenterLigand FunctionPerformance MetricsKey Advantages
Suzuki-Miyaura CouplingPalladiumTetradentate coordinationTON >10,000, 85-95% yieldAqueous compatibility, mild conditions
Negishi Cross-CouplingPalladiumChelating support>99:1 linear selectivitySuppressed β-elimination
Asymmetric HydrogenationIridium/RhodiumChiral inductionUp to 96% eeBroad substrate scope
C-H BorylationIridiumStereocontrolUp to 99% eeDesymmetrization capability
Hydrogen EvolutionRutheniumLight absorptionTON 764, 12-day stabilityExtended excited-state lifetime
Water SplittingRutheniumElectron transferRate 469 s⁻¹Seven-coordinate intermediates
MOF CatalysisZinc/CopperFramework buildingHigh surface areaProtected active sites
Polymer SupportVariousSite isolationEnhanced selectivitySteric control mechanisms

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

355.1563734 g/mol

Monoisotopic Mass

355.1563734 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

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